molecular formula C15H22N2O2 B3234787 2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1353981-46-0

2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B3234787
CAS No.: 1353981-46-0
M. Wt: 262.35 g/mol
InChI Key: VPMJDLCXKBRYQC-UHFFFAOYSA-N
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Description

2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a secondary amine-containing pyrrolidine derivative characterized by a benzyl ester group at the 1-position and an ethylaminomethyl substituent at the 2-position of the pyrrolidine ring. This compound is notable for its role in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The benzyl ester group serves as a protective moiety for carboxylic acids during synthetic processes, enhancing stability and enabling selective functionalization .

Properties

IUPAC Name

benzyl 2-(ethylaminomethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-16-11-14-9-6-10-17(14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJDLCXKBRYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146742
Record name 1-Pyrrolidinecarboxylic acid, 2-[(ethylamino)methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-46-0
Record name 1-Pyrrolidinecarboxylic acid, 2-[(ethylamino)methyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[(ethylamino)methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by its unique structure that includes a pyrrolidine ring, an ethylaminomethyl side chain, and a benzyl ester functional group. The molecular formula for this compound is C15_{15}H22_{22}N2_{2}O2_{2}, with a molecular weight of approximately 262.35 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that it exhibits binding affinity towards specific receptors, which can influence cellular pathways and therapeutic outcomes. Techniques such as molecular docking and in vitro assays are commonly utilized to understand these interactions better.

Interaction Studies

Recent interaction studies have highlighted the compound's potential as a versatile building block in drug development. The binding affinity with biological targets can be assessed through various methods, including:

  • Molecular Docking : This computational technique predicts how the compound interacts at the molecular level with target proteins.
  • In Vitro Assays : Laboratory tests that evaluate the biological effects of the compound on cell lines or isolated tissues.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound enhances its biological activity compared to simpler compounds. Below is a comparison table highlighting similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
1-Pyrrolidinecarboxylic acidC5_5H9_9NO\Basic structure without side chains
N-EthylpyrrolidineC7_7H15_15NAliphatic amine without carboxylic functionality
BenzylamineC7_7H9_9NSimple amine structure, lacks complexity of pyrrolidine

The combination of the pyrrolidine ring structure with an ethylamino side chain and a benzyl ester group potentially enhances the biological activity of this compound compared to these simpler compounds.

Therapeutic Applications

Research indicates that compounds similar to this compound have been explored for various therapeutic applications, including:

  • Neuraminidase Inhibition : Some derivatives have shown promise as inhibitors for influenza virus neuraminidase, suggesting potential antiviral properties .
  • Cancer Research : Preliminary studies indicate that this compound may exhibit anti-tumor activity through mechanisms involving apoptosis and cell cycle regulation .

Recent Investigations

Recent investigations into the pharmacokinetics and bioavailability of related compounds have provided insights into their therapeutic potential. For instance, studies focusing on prodrug formulations indicate enhanced blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies .

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties
2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester Ethylaminomethyl at C2, benzyl ester at C1 C₁₅H₂₀N₂O₂ Secondary amine; used in medicinal synthesis
2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester Carboxypropyl-phosphinoyl at C2, benzyl ester at C1 C₁₆H₂₁NO₆P ACE2 inhibitor; exhibits enzyme-binding affinity
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester Naphthylmethyl at C2, benzyl ester at C1 C₂₃H₂₃NO₂ Rotameric mixture (1:1); IR: 1698 cm⁻¹; 88% yield
(±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester Methoxycarbonylbenzyl at C2, benzyl ester at C1 C₂₂H₂₅NO₄ Rotameric mixture (1:1); IR: 1721, 1700 cm⁻¹; 86% yield
Di-(β-diethylaminoethyl) ester of 1-benzyl 2,5-dicarboxy pyrrolidine Dicarboxy groups at C2/C5, diethylaminoethyl esters C₂₄H₃₆N₂O₄ Local anesthetic; 4× more potent than procaine; low toxicity (LD₅₀: 180 mg/kg)

Physicochemical and Functional Properties

  • Rotamerism : Compounds with bulky substituents (e.g., naphthylmethyl, methoxycarbonylbenzyl) exhibit 1:1 rotameric mixtures in NMR, complicating spectral analysis .
  • Bioactivity: The diethylaminoethyl ester () shows potent local anesthetic activity, outperforming procaine in nerve-block assays . Phosphinoyl derivatives () target ACE2, with substituent length (propyl vs. pentyl) modulating binding affinity .
  • Stability: Benzyl esters in acidic conditions (pH 4–6) form stable quinone-methide intermediates, enabling conjugation with glucuronic acid or proteins .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Molecular Weight Key Functional Groups Synthetic Yield
Target Compound 260.33 g/mol Ethylaminomethyl, benzyl ester N/A
Naphthylmethyl Derivative 345.43 g/mol Naphthylmethyl, benzyl ester 88%
Methoxycarbonylbenzyl Derivative 367.44 g/mol Methoxycarbonylbenzyl, benzyl ester 86%

Table 2: Bioactivity and Toxicity Profiles

Compound Application Potency Toxicity (LD₅₀)
Diethylaminoethyl Ester Local anesthetic 4× procaine 180 mg/kg (mice)
Phosphinoyl-pyrrolidine ACE2 inhibition IC₅₀: 12 nM Not reported

Q & A

Q. What are the critical structural features of 2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester that influence its reactivity?

The compound’s reactivity is governed by:

  • Pyrrolidine ring : Provides a rigid scaffold for functional group substitutions and chiral centers (if present), influencing stereoselectivity in reactions .
  • Benzyl ester group : Enhances solubility in organic solvents and acts as a protecting group for carboxylic acids, enabling selective deprotection under hydrogenolysis or acidic conditions .
  • Ethylaminomethyl side chain : Introduces nucleophilic amine groups, enabling participation in coupling reactions (e.g., amide bond formation) or interactions with biological targets .
  • Hydroxyethyl groups (if present) : Improve hydrophilicity and hydrogen-bonding capacity, affecting pharmacokinetic properties .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A multi-step synthesis is typical:

  • Step 1 : Formation of the pyrrolidine core via aminolysis of γ-butyrolactone derivatives or reductive amination of diketones .
  • Step 2 : Functionalization with ethylaminomethyl groups using nucleophilic substitution (e.g., reacting pyrrolidine with chloroethylamine under basic conditions) .
  • Step 3 : Benzyl ester introduction via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to protect carboxylic acids .
  • Optimization : Reaction conditions (temperature, solvent, inert atmosphere) are critical. For example, microwave-assisted synthesis reduces reaction times (e.g., 20 hours → 2 hours) .

Q. How is the compound characterized to confirm purity and structure?

Key analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 3.3–3.3 ppm for pyrrolidine protons) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 307.2 for C₁₆H₂₄N₂O₃) .

Advanced Research Questions

Q. How do reaction conditions impact stereochemical outcomes during synthesis?

  • Temperature control : Lower temperatures (−10°C to 0°C) minimize racemization during chiral center formation .
  • Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) enhance enantiomeric excess (e.g., >90% ee in asymmetric hydrogenation) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in SN2 reactions, favoring desired stereoisomers .
  • Case study : Microwave-assisted synthesis (150°C, DMF) achieved 93% yield of a stereochemically pure pyrrolidine derivative in 20 hours .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological standardization :
VariableOptimization Strategy
Assay conditionsUse consistent pH (7.4), temperature (37°C), and buffer systems (e.g., PBS) .
Cell linesValidate target expression (e.g., qPCR for enzyme/receptor levels) .
  • Data normalization : Express activity as IC₅₀ ± SEM (standard error of the mean) with ≥3 replicates .
  • Structural analogs : Compare activity of derivatives (e.g., ethyl vs. isopropyl carbamates) to identify structure-activity relationships (SAR) .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • Catalytic systems : Immobilized enzymes (e.g., lipases) or transition-metal catalysts (e.g., Pd/C for benzyl ester hydrogenolysis) enhance selectivity .
  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .
  • Example : A scaled-up synthesis achieved 85% yield and >98% ee using a packed-bed reactor with chiral stationary phases .

Q. How does the compound interact with biological targets (e.g., enzymes)?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (e.g., Kd = 2.3 µM for cysteine protease inhibition) .
  • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding modes, highlighting interactions between the ethylaminomethyl group and catalytic residues (e.g., His159 in malaria proteases) .
  • Mutagenesis studies : Ala-scanning of target enzymes identifies critical binding residues .

Methodological Resources

  • Synthetic protocols : Detailed procedures for benzyl ester protection/deprotection .
  • Analytical workflows : Guidelines for interpreting NMR splitting patterns in pyrrolidine derivatives .
  • Data repositories : PubChem (CID: 122021016) for structural and bioactivity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester
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2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

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